![molecular formula C11H14N4OS B1451180 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1248559-69-4](/img/structure/B1451180.png)
2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound . It is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one , which is a class of compounds that have shown diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” can be inferred from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic compound with a sulfur atom and two nitrogen atoms in the ring . The “4-aminopiperidin-1-yl” group is attached to the second position of the thiophene ring .Scientific Research Applications
Mycobacterium Tuberculosis bd Oxidase Inhibitors
The compound has been found to inhibit Cytochrome bd oxidase (Cyt-bd), making it an attractive drug target in Mycobacterium tuberculosis . This is especially relevant in the context of developing a drug combination targeting energy metabolism . The compound displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .
Antimycobacterial Activity
Some derivatives of the compound were found to exhibit very good antimycobacterial activity . The results showed that these compounds have potential to be developed as antitubercular agents .
Synthetic Approaches
The compound has been used in new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These derivatives have diverse biological activities and are important classes of chemical compounds .
Cytotoxicity Studies
The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This makes them safe for use in various applications .
Chemical Probe for Mycobacterial Cyt-bd
The compound can be used as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
Energy Metabolism in Mycobacterium Tuberculosis
The compound plays a significant role in the energy metabolism of Mycobacterium tuberculosis . It is particularly useful in the development of a drug combination targeting energy metabolism .
Future Directions
The future directions for research on “2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, new synthetic approaches could be developed to improve the efficiency and selectivity of the synthesis of these compounds .
Mechanism of Action
Target of Action
The primary target of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of BTK . It binds to BTK and prevents its activity, which in turn inhibits the proliferation of B cells .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one disrupts these pathways, affecting B cell development, including proliferation, differentiation, maturation, activation, and survival .
Pharmacokinetics
The compound’s ability to inhibit btk in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for bioavailability .
Result of Action
The inhibition of BTK by 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one results in the suppression of B cell activity . This can lead to immunosuppressive effects, making the compound potentially useful in the treatment of diseases involving overactive B cells, such as certain autoimmune diseases .
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-7-1-4-15(5-2-7)11-13-8-3-6-17-9(8)10(16)14-11/h3,6-7H,1-2,4-5,12H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEOTOQXRSSVNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(C(=O)N2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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